(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol
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Overview
Description
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentene ring fused with a dioxaspirodecane moiety, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: This compound shares the spirocyclic structure but lacks the cyclopentene ring.
{1,4-Dioxaspiro[4.5]decan-2-yl}methanamine: This compound features a similar spirocyclic core with an amine functional group.
Uniqueness
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol is unique due to its combination of a spirocyclic structure with a cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
763105-46-0 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(4S)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H20O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10-12,14H,1-3,6-9H2/t10-,11?,12-/m1/s1 |
InChI Key |
WUMFEXLSPUEDQO-IGBJHFKCSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@H]3CC(C=C3)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC(C=C3)O |
Origin of Product |
United States |
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